2-Bromo-3-methylfuran

Descripción general

Descripción

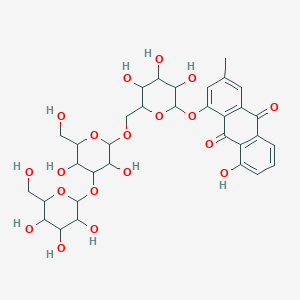

“2-Bromo-3-methylfuran” is a chemical compound with the molecular formula C5H5BrO . It is a type of furan, which is a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methylfuran” has been analyzed in several studies. The compound has a molecular weight of 160.997 Da . The molecular structure of the compound has been optimized using various computational methods .

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-methylfuran” have been investigated in several studies. For example, the Diels–Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methylfuran” include a molecular weight of 160.997 Da and a density of 1.537g/cm3 . The boiling point of the compound is 133ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Precursors 2-Bromo-3-methylfuran serves as a key intermediate in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are vital for the production of various biologically active compounds including drugs, flavors, and agrochemicals. This synthesis involves a multienzymatic stereoselective cascade process, demonstrating its significance in organic synthesis (Brenna et al., 2017).

Formation of Cyclopropane and Heterocycles The compound is utilized in the formation of cyclopropane lactones and fused heterocyclic compounds. These reactions showcase the versatility of 2-Bromo-3-methylfuran in creating complex molecular structures, which can be useful in various chemical applications (Farin˜a et al., 1987).

Development of Novel Furans Research has focused on the lithiation of 2-Bromo-3-methylfuran, leading to the synthesis of new trisubstituted furans with different substitution patterns. This highlights its role in expanding the library of furan derivatives, which are significant in organic chemistry and pharmaceutical research (Fröhlich & Hametner, 1996).

Catalytic Transformations 2-Bromo-3-methylfuran is pivotal in catalytic processes, such as the conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is important for producing biomass-derived chemicals used as solvents in organic chemistry (Liu et al., 2020).

Study of Bromination Reactions The bromination of related compounds like 2-acetyl-5-methylfuran has been studied to develop selective methods for synthesizing derivatives of 2-Bromo-3-methylfuran. Such studies contribute to the understanding of bromination mechanisms in organic chemistry (Saldabol et al., 1999).

Creation of Multi-substituted Dihydrofurans The synthesis of multi-substituted dihydrofurans, which are valuable intermediates for natural products and pharmaceuticals, also employs 2-Bromo-3-methylfuran. These syntheses are focused on efficient and regioselective methods (Zhang et al., 2007).

Safety And Hazards

Direcciones Futuras

Furan platform chemicals, which include “2-Bromo-3-methylfuran”, are directly available from biomass and have potential for large-scale manufacture . The range of compounds that can be economically synthesized from biomass via furan platform chemicals is vast, and there are excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

Propiedades

IUPAC Name |

2-bromo-3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJBSJDAKSSYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562198 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylfuran | |

CAS RN |

64230-60-0 | |

| Record name | 2-Bromo-3-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)